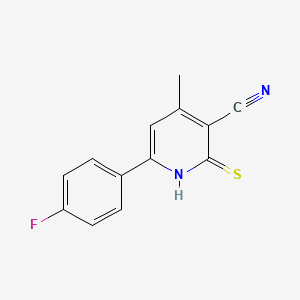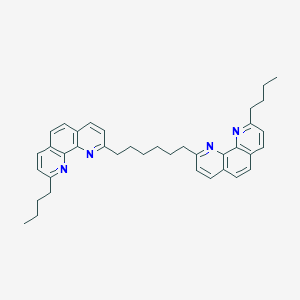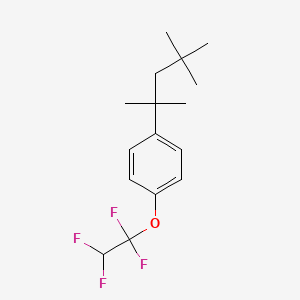
3-(Tributylstannyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylstannyl)but-2-enamide is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a but-2-enamide moiety. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enamide typically involves the reaction of but-2-enamide with tributyltin hydride in the presence of a catalyst. One common method is the electrophilic activation of amides, which can be achieved using reagents such as triflic anhydride and lithium hexamethyldisilazide (LiHMDS) . This reaction is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)but-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tributyltin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
3-(Tributylstannyl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)but-2-enamide involves its ability to participate in various chemical reactions due to the presence of the tributyltin group. The compound can undergo electron transfer processes, nucleophilic substitutions, and oxidative additions, which are facilitated by the tin atom’s ability to stabilize different oxidation states .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Tributyltin chloride: Used in similar synthetic applications but has different reactivity due to the presence of a chloride group.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Uniqueness
3-(Tributylstannyl)but-2-enamide is unique due to its specific structure, which combines the tributyltin group with a but-2-enamide moiety. This combination allows for unique reactivity and applications in organic synthesis, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
135440-24-3 |
|---|---|
Molecular Formula |
C16H33NOSn |
Molecular Weight |
374.1 g/mol |
IUPAC Name |
3-tributylstannylbut-2-enamide |
InChI |
InChI=1S/C4H6NO.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h3H,1H3,(H2,5,6);3*1,3-4H2,2H3; |
InChI Key |
HQYOSHWDLJOELD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)

![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)





